Cas no 866038-61-1 (4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one)
4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one
- 2(1H)-Pyridinone, 4,6-dimethyl-3-[(phenylmethyl)sulfonyl]-
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- MDL: MFCD04125597
- Inchi: 1S/C14H15NO3S/c1-10-8-11(2)15-14(16)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16)
- InChI Key: NJCSDSCOEVVWPF-UHFFFAOYSA-N
- SMILES: C1(=O)NC(C)=CC(C)=C1S(CC1=CC=CC=C1)(=O)=O
4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619337-1mg |
3-(Benzylsulfonyl)-4,6-dimethylpyridin-2(1H)-one |
866038-61-1 | 98% | 1mg |
¥464.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619337-2mg |
3-(Benzylsulfonyl)-4,6-dimethylpyridin-2(1H)-one |
866038-61-1 | 98% | 2mg |
¥578.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619337-5mg |
3-(Benzylsulfonyl)-4,6-dimethylpyridin-2(1H)-one |
866038-61-1 | 98% | 5mg |
¥661.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619337-10mg |
3-(Benzylsulfonyl)-4,6-dimethylpyridin-2(1H)-one |
866038-61-1 | 98% | 10mg |
¥739.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619337-20mg |
3-(Benzylsulfonyl)-4,6-dimethylpyridin-2(1H)-one |
866038-61-1 | 98% | 20mg |
¥1083.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619337-25mg |
3-(Benzylsulfonyl)-4,6-dimethylpyridin-2(1H)-one |
866038-61-1 | 98% | 25mg |
¥1283.00 | 2024-04-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00899378-1g |
4,6-Dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one |
866038-61-1 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| abcr | AB297397-100 mg |
3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone; . |
866038-61-1 | 100MG |
€221.50 | 2023-03-25 | ||
| Ambeed | A919918-1g |
4,6-Dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one |
866038-61-1 | 90% | 1g |
$350.0 | 2025-04-16 | |
| abcr | AB297397-100mg |
3-(Benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone; . |
866038-61-1 | 100mg |
€283.50 | 2025-04-16 |
4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one Suppliers
4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one
Introduction to 4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one (CAS No. 866038-61-1) and Its Emerging Applications in Chemical Biology
The compound 4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one (CAS No. 866038-61-1) represents a fascinating molecule in the realm of chemical biology, characterized by its unique structural framework and promising pharmacological properties. This heterocyclic sulfonamide derivative has garnered significant attention in recent years due to its potential applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents. The presence of both dimethyl and phenylmethanesulfonyl substituents contributes to its distinct chemical reactivity and biological activity, making it a subject of intense research interest.
Recent advancements in medicinal chemistry have highlighted the importance of dihydropyridine derivatives in the design of bioactive molecules. The dihydropyridin-2-one core is known for its stability and versatility, serving as a privileged scaffold in the development of small-molecule drugs. In particular, the introduction of the sulfonyl group at the 3-position enhances the compound's interactions with biological targets, including enzymes and receptors. This modification has been shown to modulate binding affinities and pharmacokinetic profiles, making it an attractive feature for drug design.
The 4,6-dimethyl substituents further contribute to the compound's structural rigidity and electronic properties, influencing its binding mode to biological targets. These features have been exploited in the development of molecules with specific therapeutic effects. For instance, studies have demonstrated that derivatives of this class exhibit inhibitory activity against certain kinases and proteases, which are implicated in various diseases such as cancer and inflammatory disorders. The combination of these structural elements makes 4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one a versatile platform for exploring new therapeutic strategies.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The sulfonamide moiety is particularly well-known for its role in medicinal chemistry due to its ability to form hydrogen bonds with biological targets, thereby enhancing binding affinity. Additionally, the phenyl ring provides additional interaction points with protein surfaces, contributing to the compound's specificity. These features have been leveraged in high-throughput screening campaigns to identify novel bioactive molecules.
In recent years, computational methods have played an increasingly important role in the design and optimization of drug candidates. Molecular docking simulations have been used to predict the binding modes of 4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one with various biological targets, providing insights into its mechanism of action. These studies have revealed that the compound interacts with key residues in target proteins through multiple non-covalent interactions, including hydrogen bonding and hydrophobic interactions. This has guided the development of more potent and selective derivatives.
The synthesis of this compound has also been optimized to improve yield and purity. Multi-step synthetic routes have been developed that involve classical organic transformations such as condensation reactions followed by sulfonylation at the 3-position. Advances in synthetic methodologies have enabled the preparation of complex derivatives with high enantiomeric purity, which is crucial for pharmaceutical applications.
Preclinical studies have begun to explore the pharmacological properties of 4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one and its derivatives. Initial results suggest that this compound exhibits promising activity against several disease models. For example, animal studies have shown that it can modulate inflammatory pathways by inhibiting key enzymes involved in cytokine production. These findings are consistent with reports on related dihydropyridine sulfonamides that have demonstrated anti-inflammatory effects.
The potential therapeutic applications extend beyond inflammation to include neuroprotection and cardiovascular diseases. The structural features of this compound make it a candidate for modulating neurotransmitter release or receptor activity in neurological disorders. Additionally, its ability to interact with enzymes involved in lipid metabolism suggests potential benefits in managing cardiovascular conditions.
Future research directions include further exploration of the compound's mechanism of action at a molecular level. Techniques such as X-ray crystallography can be used to determine high-resolution structures of complexes between this compound and its biological targets. This information will be invaluable for designing next-generation derivatives with improved efficacy and reduced side effects.
Another exciting avenue is the exploration of analogs with modified substitution patterns on the dihydropyridine core or additional functional groups attached to the sulfonamide moiety. By systematically varying these structural elements, researchers can fine-tune the pharmacological properties of these molecules to achieve desired therapeutic outcomes.
The growing interest in natural product-inspired scaffolds has also prompted investigations into bioisosteres or analogs derived from natural products that share similar structural motifs but may offer improved pharmacokinetic profiles or reduced toxicity. The sulfonamide group provides a unique opportunity for such modifications due to its versatility as an interaction platform.
In conclusion,4,6-dimethyl-3-phenylmethanesulfonyl-1,2-dihydropyridin-2-one (CAS No. 866038-61-1) represents a promising lead molecule with significant potential in drug discovery and development. Its unique structural features and demonstrated biological activity make it an attractive candidate for further investigation into treating various diseases. As research continues to uncover new insights into its mechanism of action and optimize its synthetic pathways,this compound is poised to play a pivotal role in advancing therapeutic strategies across multiple disciplines within chemical biology.
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